Einecs 299-560-9

CAS No.: 93892-74-1

Cat. No.: VC17035928

Molecular Formula: C17H25NO6S

Molecular Weight: 371.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93892-74-1 |

|---|---|

| Molecular Formula | C17H25NO6S |

| Molecular Weight | 371.5 g/mol |

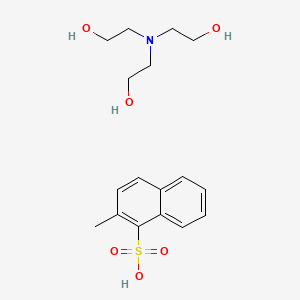

| IUPAC Name | 2-[bis(2-hydroxyethyl)amino]ethanol;2-methylnaphthalene-1-sulfonic acid |

| Standard InChI | InChI=1S/C11H10O3S.C6H15NO3/c1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14;8-4-1-7(2-5-9)3-6-10/h2-7H,1H3,(H,12,13,14);8-10H,1-6H2 |

| Standard InChI Key | LDOKXOHOFMXIIS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)O.C(CO)N(CCO)CCO |

Introduction

Chemical Identity and Nomenclature

Primary Identifiers

The compound designated by EC 299-590-2 is systematically named 2-aminoethanol benzenesulfonate (1:1). Its molecular formula is C₈H₁₃NO₄S, with a molecular weight of 219.26 g/mol . The International Union of Pure and Applied Chemistry (IUPAC) name is 2-aminoethanol; benzenesulfonic acid, reflecting its dual-component structure comprising benzenesulfonic acid and ethanolamine .

Table 1: Key Identifiers of EC 299-590-2

| Property | Value | Source |

|---|---|---|

| EC Number | 299-590-2 | |

| CAS Registry Numbers | 68910-32-7, 93893-03-9 | |

| Molecular Formula | C₈H₁₃NO₄S | |

| Molecular Weight | 219.26 g/mol | |

| IUPAC Name | 2-aminoethanol; benzenesulfonic acid |

Synonyms and Alternate Designations

This compound is cataloged under multiple aliases, including benzenesulphonic acid, compound with 2-aminoethanol (1:1) and ethanolamine benzenesulfonate. Additional identifiers include the Wikidata entry Q126600895 and CAS numbers 99924-49-9 and 85480-55-3 for related alkylated derivatives .

Molecular Structure and Conformation

2D Structural Depiction

The compound’s two-dimensional structure features a benzenesulfonic acid moiety linked ionically to 2-aminoethanol. The sulfonic acid group (–SO₃H) from benzene forms a salt with the amine group (–NH₂) of ethanolamine, resulting in a stable ionic complex .

Table 2: Structural Descriptors

| Descriptor | Value | Source |

|---|---|---|

| SMILES Notation | C1=CC=C(C=C1)S(=O)(=O)O.C(CO)N | |

| InChI Key | LYFXTINVXBJRHI-UHFFFAOYSA-N | |

| Hydrogen Bond Donors | 3 | |

| Hydrogen Bond Acceptors | 5 |

3D Conformational Analysis

Computational models predict a planar aromatic ring from benzenesulfonic acid, with the sulfonate group adopting a tetrahedral geometry. The ethanolamine component exhibits rotational flexibility around its C–N and C–O bonds, enabling multiple low-energy conformers .

Physicochemical Properties

Thermodynamic and Solubility Profiles

The compound is a solid at standard temperature and pressure, with a computed topological polar surface area of 109 Ų, indicative of high hydrophilicity . Its solubility in water is complete due to ionic dissociation, and the aqueous solution exhibits a pH range of 3.0–5.0 .

Table 3: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Density | 1.026 g/cm³ | |

| Boiling Point | >100°C (decomposes) | |

| Freezing Point | -4°C | |

| LogP (Partition Coefficient) | 0.81 (estimated) |

Spectroscopic Characteristics

While experimental spectral data (e.g., NMR, IR) are absent in the provided sources, the structural motifs suggest characteristic peaks:

-

S=O Stretching: Strong absorption near 1050–1200 cm⁻¹ (IR).

-

Aromatic C–H: Signals at δ 7.5–8.0 ppm (¹H NMR).

Industrial Applications and Formulations

Role as a Surfactant Intermediate

EC 299-590-2 serves as a precursor in synthesizing alkylbenzenesulfonate surfactants. Reaction with C₈–C₂₄ alkyl chains yields anionic surfactants with enhanced solubility and detergency, widely used in household and industrial cleaners .

Biocidal Formulations

| Parameter | Recommendation | Source |

|---|---|---|

| Gloves | Nitrile or butyl rubber | |

| Ventilation | Local exhaust required | |

| Eye Protection | Goggles with face shield |

Environmental Impact

Ecotoxicity assays indicate moderate aquatic toxicity, with a 96-hour LC₅₀ of 12.67 mg/L for rainbow trout . Environmental fate modeling predicts preferential partitioning into water (30–50%) and soil (50–70%), with negligible bioaccumulation potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume